molecular formula C18H26N2O3 B2766255 2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide CAS No. 2380143-41-7

2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide

Cat. No.: B2766255
CAS No.: 2380143-41-7
M. Wt: 318.417
InChI Key: NIKBNAXRAKRCDP-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a morpholine ring, a cyclobutyl group, and a methylphenoxy moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with N-[(1-morpholin-4-ylcyclobutyl)methyl]amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its morpholine ring and cyclobutyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-15-5-2-3-6-16(15)23-13-17(21)19-14-18(7-4-8-18)20-9-11-22-12-10-20/h2-3,5-6H,4,7-14H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKBNAXRAKRCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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